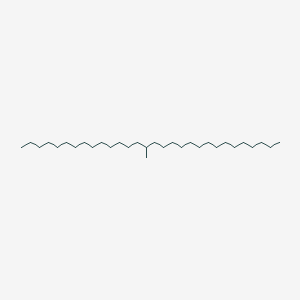![molecular formula C26H54Br2N2 B14465070 1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide CAS No. 66264-53-7](/img/structure/B14465070.png)
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure, which includes a bicyclic framework with two decyl groups attached to the nitrogen atoms. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane with decyl bromide. The reaction is carried out in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by adding a non-polar solvent like diethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1,4-didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride or acetate.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Applications De Recherche Scientifique
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion exchange processes.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of polymers and as an anti-static agent in various materials.
Mécanisme D'action
The mechanism of action of 1,4-didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide involves its ability to interact with biological membranes and disrupt their integrity. The decyl groups insert into the lipid bilayer, causing destabilization and increased permeability. This leads to the leakage of cellular contents and ultimately cell death. The compound also acts as a phase transfer catalyst by facilitating the transfer of ions between aqueous and organic phases.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A parent compound with similar nucleophilic properties but without the decyl groups.
Quinuclidine: A bicyclic amine with a similar structure but different reactivity.
Triethylenediamine (TEDA): Another related compound used as a catalyst in polymerization reactions.
Uniqueness
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide is unique due to the presence of long alkyl chains (decyl groups) attached to the nitrogen atoms. This structural feature enhances its lipophilicity and ability to interact with lipid membranes, making it more effective in applications such as antimicrobial activity and phase transfer catalysis compared to its parent compound and other similar compounds.
Propriétés
Numéro CAS |
66264-53-7 |
|---|---|
Formule moléculaire |
C26H54Br2N2 |
Poids moléculaire |
554.5 g/mol |
Nom IUPAC |
1,4-didecyl-1,4-diazoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C26H54N2.2BrH/c1-3-5-7-9-11-13-15-17-19-27-21-24-28(25-22-27,26-23-27)20-18-16-14-12-10-8-6-4-2;;/h3-26H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
SDXYHIVIVYZPPI-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC[N+]12CC[N+](CC1)(CC2)CCCCCCCCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



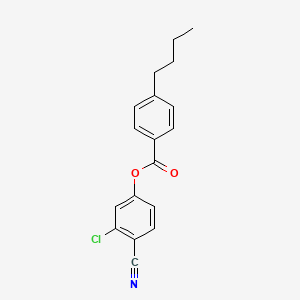

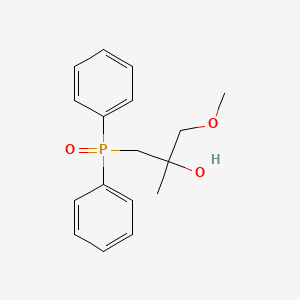

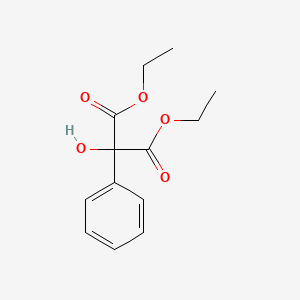
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
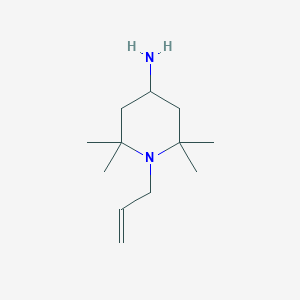

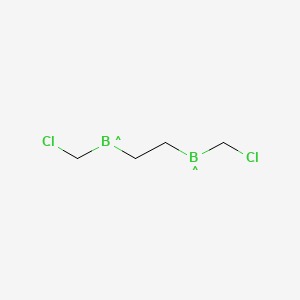
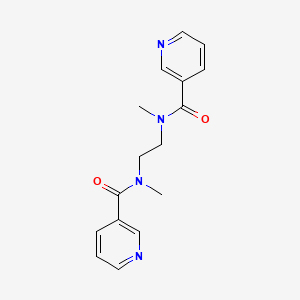

![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
